Pyrrolomycin A - 79763-01-2

Pyrrolomycin A

Catalog Number: EVT-1553791
CAS Number: 79763-01-2
Molecular Formula: C4H2Cl2N2O2
Molecular Weight: 180.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrrolomycin A is a member of the class of pyrroles that is 1H-pyrrole which is substituted by chloro groups at positions 2 and 3 and by a nitro group position 4. It is the simplest member of the pyrrolomycins, a family of natural products found in several species of the Streptomyces genus. The compound is active against Gram-positive and Gram-negative bacteria and some genera of fungi. It has a role as a bacterial metabolite and an antibacterial agent. It is a C-nitro compound, a member of pyrroles, an organochlorine compound and an antibiotic antifungal agent.
Pyrrolomycin A is a natural product found in Streptomyces and Streptomyces vitaminophilus with data available.
Source

Pyrrolomycin A was originally isolated from the actinomycete Streptomyces species, which are well-known producers of a wide variety of bioactive natural products. The isolation and characterization of pyrrolomycins have led to the exploration of their synthetic derivatives to enhance their pharmacological properties and reduce cytotoxicity .

Classification

Pyrrolomycin A belongs to the class of compounds known as pyrroles, characterized by a five-membered heterocyclic ring containing nitrogen. It is classified as an antibiotic due to its ability to inhibit bacterial growth and is also categorized under natural products derived from microbial sources.

Synthesis Analysis

The synthesis of pyrrolomycin A and its derivatives has been explored through various methods, including traditional organic synthesis and microwave-assisted organic synthesis (MAOS). The latter method has proven effective in producing new pyrrolomycin derivatives with improved biological properties.

Methods:

  1. Traditional Organic Synthesis: This involves multi-step reactions starting from precursors like pentabromo-pyrrolomycin, where methylation and halogenation steps are performed using reagents such as iodomethane and N-bromosuccinimide.
  2. Microwave-Assisted Organic Synthesis: This technique accelerates chemical reactions by using microwave radiation, allowing for rapid synthesis of pyrrolomycins. It enables better control over reaction conditions, leading to higher yields and purities .

Technical Details:

  • The methyl-substituted pyrrolomycin was synthesized using anhydrous dimethylformamide as a solvent with potassium carbonate as a base.
  • Nitration reactions were conducted at low temperatures to minimize side reactions, using concentrated sulfuric acid and a sulfonitric mixture .
Molecular Structure Analysis

Pyrrolomycin A features a complex molecular structure that includes multiple halogen atoms attached to the pyrrole ring. The presence of these halogens is crucial for its biological activity.

Structure Data:

  • Molecular Formula: C₁₃H₈Br₄N₂O
  • Molecular Weight: Approximately 469.8 g/mol
  • Key Functional Groups: Pyrrole ring, halogen substituents, and hydroxyl groups.

The structural integrity of pyrrolomycin A is essential for its interaction with bacterial targets, particularly in inhibiting cell wall synthesis through binding to sortase enzymes .

Chemical Reactions Analysis

Pyrrolomycin A undergoes several chemical reactions that are pivotal for its synthesis and modification:

  1. Halogenation: The introduction of halogens enhances the compound's antibacterial properties.
  2. Nitration: This reaction allows for the substitution of less toxic groups while maintaining biological activity.
  3. Methylation: Modifications at the nitrogen atom can influence solubility and bioactivity.

These reactions are often optimized through careful control of temperature, solvent choice, and reaction time to yield desired derivatives with specific pharmacological profiles .

Mechanism of Action

The mechanism by which pyrrolomycin A exerts its antibacterial effects involves the inhibition of sortase enzymes in Gram-positive bacteria. Sortases are critical for anchoring surface proteins to the bacterial cell wall, which is essential for maintaining cell integrity and virulence.

Process:

  • Pyrrolomycin A binds to the active site of sortase enzymes, preventing them from performing their function.
  • This inhibition disrupts cell wall synthesis, leading to bacterial lysis and death.

Data from studies indicate that pyrrolomycin A exhibits bactericidal activity at low concentrations (sub-microgram/mL range), highlighting its potential as an effective antibiotic against resistant strains .

Physical and Chemical Properties Analysis

Pyrrolomycin A possesses several notable physical and chemical properties:

  • Physical State: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethylformamide; limited solubility in water.
  • Stability: Stability can vary depending on environmental conditions (light, temperature).

These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .

Applications

Pyrrolomycin A has several scientific applications:

  1. Antibiotic Research: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  2. Biofilm Inhibition: Studies show that pyrrolomycins can inhibit biofilm formation by pathogenic bacteria, making them candidates for treating chronic infections .
  3. Synthetic Biology: Used as a model compound in designing new antimicrobial agents with improved efficacy and reduced toxicity.

The ongoing research into pyrrolomycin derivatives continues to explore their potential in clinical settings, especially against multi-drug resistant pathogens .

Structural Characteristics and Biosynthesis

Discovery and Historical Context of Pyrrolomycin A

Pyrrolomycin A was first isolated in the early 1980s from the fermentation broth of Actinosporangium vitaminophilum ATCC 31673 (later reclassified as Streptomyces vitaminophilus). Its discovery emerged during systematic screening programs for halogenated metabolites with antibiotic properties. Initial structural analysis identified it as a low-molecular-weight compound (C₄H₂N₂O₂Cl₂) featuring a dichloro-nitropyrrole core, distinguishing it from other pyrrolomycins (e.g., B, C, D) due to the absence of a benzoyl moiety [7]. This discovery coincided with renewed interest in natural products from actinomycetes, driven by Selman Waksman’s pioneering work on Streptomyces-derived antibiotics like streptomycin [9]. Pyrrolomycin A’s potent activity against Gram-positive pathogens positioned it as a promising candidate for antimicrobial development.

Table 1: Key Historical Milestones in Pyrrolomycin A Research

YearEventSignificance
1981Isolation from Actinosporangium vitaminophilumFirst structural identification as 2,3-dichloro-4-nitropyrrole [7]
1983Discovery of related pyrrolomycins (B, C, D)Revealed structural diversity within the class
2006Cloning of biosynthetic gene clustersEnabled genetic dissection of biosynthesis [1]

2020Synthetic nitro-pyrrolomycin analoguesExpanded SAR understanding [5]

Molecular Architecture and Halogenation Patterns

Pyrrolomycin A (2,3-dichloro-4-nitropyrrole) exhibits a minimalist yet highly reactive structure. Its planar pyrrole ring incorporates two chlorine atoms at positions 2 and 3 and a nitro group (-NO₂) at position 4. This arrangement creates significant electron deficiency, enhancing electrophilicity and facilitating interactions with biological targets [6]. Key features include:

  • Halogenation: The chlorine atoms increase lipophilicity, promoting membrane penetration. Their positions adjacent to the nitro group create a polarized electronic environment.
  • Nitro Group: Acts as a strong electron-withdrawing moiety, lowering the pKₐ of the pyrrole N-H proton (~5–6), enabling proton dissociation under physiological conditions [8].
  • Acidity: The N-H proton’s acidity is critical for biological activity, as methylation at nitrogen abolishes antibacterial effects [5].

Compared to later pyrrolomycins (e.g., pyrrolomycin C with a 2-hydroxy-5-chlorobenzoyl extension), pyrrolomycin A’s compact structure enables unique reactivity but limits spectrum to Gram-positive bacteria [2] [6].

Table 2: Structural Attributes Influencing Pyrrolomycin A Bioactivity

Structural ElementChemical ImplicationBiological Consequence
C2, C3 ChlorinationEnhanced lipophilicity and electrophilicityImproved membrane penetration
C4 Nitro GroupElectron withdrawal; pyrrole ring polarizationIncreased acidity (N-H); target binding affinity
Unsubstituted C5Site for electrophilic attack or derivatizationSynthetic modification potential [5]

Planar pyrrole ringStacking interactions with aromatic residuesPotential DNA/enzyme binding

Biosynthetic Gene Clusters in Actinosporangium and Streptomyces spp.

The ~56 kb pyrrolomycin A biosynthetic gene cluster (BGC) in Actinosporangium vitaminophilum ATCC 31673 comprises 35 open reading frames (ORFs). Parallel studies on Streptomyces sp. UC 11065 revealed a homologous ~26 kb cluster with 17 ORFs, 15 of which share >80% sequence identity with the A. vitaminophilum locus. Key functional modules include [1] [3]:

  • Polyketide Synthase (PKS): A type I iterative PKS assembly line incorporating acetate units.
  • Halogenases: Flavin-dependent enzymes catalyzing regioselective chlorination.
  • Nitrate Assimilation Genes: nasA and nasB, encoding assimilatory nitrate reductase subunits.
  • Transcriptional Regulators: Pathway-specific activators and suppressors.

Gene disruption experiments in Streptomyces UC 11065 confirmed essentiality: mutants of pyrH (encoding a halogenase) and pyrN (a transporter) abolished pyrrolomycin production [1].

Role of Nitrate Reductase in Nitration Mechanisms

The BGC lacks dedicated nitration enzymes (e.g., nitro synthases). Instead, nasA and nasB encode the α and β subunits of assimilatory nitrate reductase, which reduces nitrate (NO₃⁻) to nitrite (NO₂⁻). Nitrite is hypothesized to serve as the nitro group donor for pyrrolomycin A biosynthesis. However, the exact nitration mechanism remains unresolved due to:

  • Absence of genes homologous to known aryl nitration systems (e.g., pyrrolnitrin’s PrnD).
  • Dependence on exogenous nitrate in fermentation media for nitro group incorporation [1] [3].This suggests a novel nitration pathway where nitrite undergoes oxidative activation or non-enzymatic reaction with a pyrrolyl precursor.

Comparative Genomics with Related Polyketides (e.g., Pyoluteorin)

Pyrrolomycin A shares significant BGC homology with the Pseudomonas-derived antibiotic pyoluteorin, particularly in PKS architecture and halogenase genes. Key parallels and divergences include [1] [3]:

  • PKS Modules: Both utilize an iterative type I PKS with similar acyl carrier protein (ACP) and ketosynthase (KS) domains.
  • Halogenation: Pyrrolomycin’s pyrH aligns with pyoluteorin’s pltA, both encoding pyrrole-specific halogenases.
  • Divergent Decorations: Pyoluteorin incorporates a dichloropyrrolyl-methyl ester, while pyrrolomycin A uses nitrate reductase for nitration instead of pyoluteorin’s diketide cyclization.
  • Regulatory Systems: Pyrrolomycin clusters lack pyoluteorin-like LuxR regulators, implying distinct pathway control.

Table 3: Functional Annotation of Key Genes in Pyrrolomycin A Biosynthesis

GenePredicted FunctionHomologue in Pyoluteorin BGC
pyrPKSPolyketide synthase (type I iterative)pltB, pltC
pyrHFlavin-dependent halogenasepltA
nasANitrate reductase α subunit (nitrite supply)None

pyrRTranscriptional repressorpltR (divergent regulation)

Properties

CAS Number

79763-01-2

Product Name

Pyrrolomycin A

IUPAC Name

2,3-dichloro-4-nitro-1H-pyrrole

Molecular Formula

C4H2Cl2N2O2

Molecular Weight

180.97 g/mol

InChI

InChI=1S/C4H2Cl2N2O2/c5-3-2(8(9)10)1-7-4(3)6/h1,7H

InChI Key

CDHAYBUDIPNGGJ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-]

Synonyms

pyrrolomycin A
SF-2080A

Canonical SMILES

C1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-]

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